molecular formula C10H12N2 B11920142 5-Isopropylimidazo[1,2-A]pyridine

5-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11920142
M. Wt: 160.22 g/mol
InChI Key: QEKGIZJQAVRDMZ-UHFFFAOYSA-N
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Description

5-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in the development of pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with isopropyl aldehyde under acidic conditions. This reaction forms the imidazo[1,2-A]pyridine core with the isopropyl group attached at the 5-position. Various catalysts and solvents can be used to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Isopropylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 5-Isopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-A]pyridine: Known for its luminescent properties and applications in optoelectronics.

    Imidazo[4,5-B]pyridine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Imidazo[1,2-B]pyridazine: Explored for its antimicrobial and antiviral activities.

Uniqueness

5-Isopropylimidazo[1,2-A]pyridine stands out due to its unique substitution pattern, which imparts specific biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-4-3-5-10-11-6-7-12(9)10/h3-8H,1-2H3

InChI Key

QEKGIZJQAVRDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=NC=CN21

Origin of Product

United States

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